1-(p-Tolyl)cyclopropanecarboxylic acid
Overview
Description
“1-(p-Tolyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C11H12O2 . It has a molecular weight of 176.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid derivatives involves electrophilic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-methylphenyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a flash point of 150 .Scientific Research Applications
Ethylene Biosynthesis and Plant Growth Hormone Studies
- Studies have shown that derivatives of 1-aminocyclopropanecarboxylic acid, closely related to 1-(p-Tolyl)cyclopropanecarboxylic acid, are used in the synthesis of ethylene, a plant growth hormone. These derivatives have applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Enzyme Inhibition Studies
- Cyclopropyl amino acids, including variants of 1-aminocyclopropanecarboxylic acid, have been identified for their role in selectively inhibiting enzymes, contributing to research in biochemistry and pharmacology (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Synthesis of Alkylidenecyclopropanes
- 1-Chlorovinyl p-tolyl sulfoxides, related to this compound, are used in synthesizing alkylidenecyclopropanes. This synthesis process is significant in organic chemistry and has been used for the asymmetric synthesis of optically active alkylidenecyclopropanes (Nakaya, Sugiyama, & Satoh, 2009).
Biological Activities of Cyclopropane Derivatives
- Cyclopropanecarboxylic acid derivatives, structurally similar to this compound, have been explored for their biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. This research is crucial in the development of new therapeutic agents (Coleman & Hudson, 2016).
Asymmetric Synthesis Research
- The asymmetric synthesis of compounds related to this compound has been a significant area of research, contributing to advancements in stereochemistry and organic synthesis techniques (Midura & Mikołajczyk, 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUGAOYMYXSOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232742 | |
Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-66-6 | |
Record name | 1-(4-Methylphenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83846-66-6 | |
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Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-tolyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID | |
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